molecular formula C23H22N2O2S B11336289 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](3,5-dimethyl-1-benzofuran-2-yl)methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](3,5-dimethyl-1-benzofuran-2-yl)methanone

Cat. No.: B11336289
M. Wt: 390.5 g/mol
InChI Key: DIQYQWXOWPWWHD-UHFFFAOYSA-N
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Description

2-[1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzofuran ring, a piperidine ring, and a benzothiazole ring

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3,5-dimethyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C23H22N2O2S/c1-14-7-8-19-17(13-14)15(2)21(27-19)23(26)25-11-9-16(10-12-25)22-24-18-5-3-4-6-20(18)28-22/h3-8,13,16H,9-12H2,1-2H3

InChI Key

DIQYQWXOWPWWHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3,5-DIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is unique due to its multi-ring structure, which provides a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

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